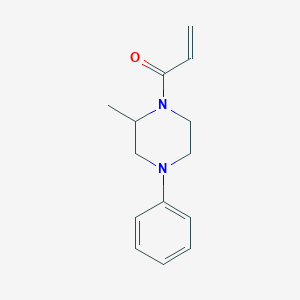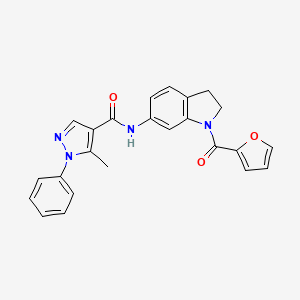![molecular formula C21H23N3O2 B2372169 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 578697-04-8](/img/structure/B2372169.png)
1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as PBP, and it is a pyrrolidinone derivative that has been synthesized and evaluated for its various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
A study demonstrates the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing a one-pot, three-component condensation process. These compounds, including variations like the one , are characterized by their optical properties, with absorption and fluorescence spectra showing notable Stokes' shift ranges. Such derivatives are highlighted for their potential in creating luminescent materials due to their remarkable optical properties (Volpi et al., 2017).
Biological Activities
Research on imidazole derivatives, closely related to the compound , indicates significant anticancer potential. A study synthesized a series of new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, demonstrating their efficacy in inhibiting cancer cell growth and inducing apoptosis and cellular senescence (Sharma et al., 2014).
Anticancer Chemotherapy Potential
Another study on selenylated imidazo[1,2-a]pyridines showed promising activity against breast cancer cells. These compounds, through the inhibition of cell proliferation and DNA cleavage, induce cell death by apoptosis, suggesting a potential role in breast cancer chemotherapy (Almeida et al., 2018).
Corrosion Inhibition
A study on the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions found that specific substitutions on the imidazole ring can significantly enhance corrosion inhibition efficiency. This research could imply potential industrial applications for similar compounds in protecting metals against corrosion (Prashanth et al., 2021).
Anti-Alzheimer's Activity
Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, designed based on the lead compound donepezil for Alzheimer's disease treatment, indicates that structural modifications can yield compounds with significant anti-Alzheimer's activity. This suggests that derivatives of the structure could potentially be explored for neurological therapeutic applications (Gupta et al., 2020).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h4-10,13,15H,3,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQWLRUMCZOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)
![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)


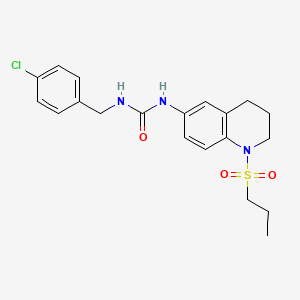
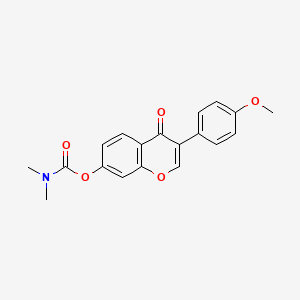

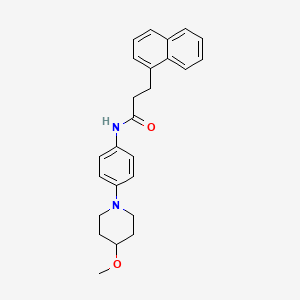
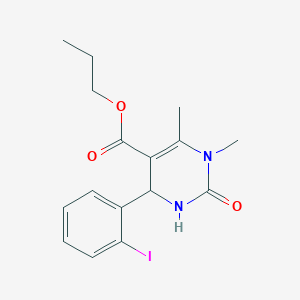
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)
